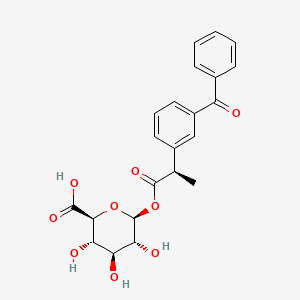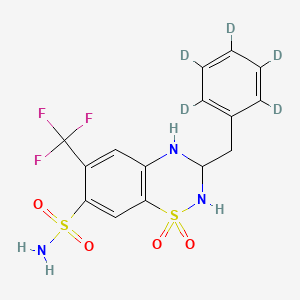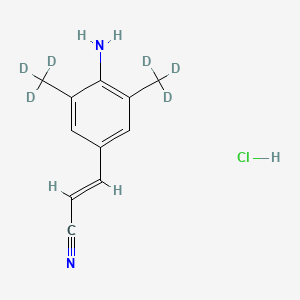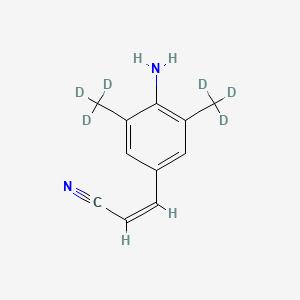
フマル酸モノメチルエステル-d3
概要
説明
Fumaric Acid Monomethyl Ester-d3 is a deuterated form of monomethyl fumarate, a derivative of fumaric acid. This compound is used in various scientific research applications due to its unique properties and stability. It is particularly valuable in studies involving metabolic pathways and drug development.
科学的研究の応用
Fumaric Acid Monomethyl Ester-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry studies.
Biology: It serves as a tracer in metabolic studies to understand biochemical pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: It is used in the development of new materials and as a reference standard in quality control processes.
作用機序
Target of Action
Fumaric Acid Monomethyl Ester-d3, also known as Monomethyl Fumarate-d3, primarily targets the Nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation . The compound also inhibits Jumonji C domain-containing histone demethylases (JCHDMs) .
Mode of Action
Monomethyl Fumarate-d3 interacts with its targets to bring about changes at the cellular level. It dissociates from Keap-1, allowing Nrf2 to translocate to the nucleus. Therein, Nrf2 binds to the antioxidant response element (ARE) of an array of antioxidant target genes, thereby upregulating their expression and related activity . This interaction results in robust anti-oxidative and anti-inflammatory effects .
Biochemical Pathways
The compound affects several biochemical pathways. It promotes glycolysis and diminishes cell respiration in endothelial cells, which could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of PHGDH activity in these cells . It also interferes with the cellular redox system .
Pharmacokinetics
Monomethyl Fumarate-d3 is a prodrug that is rapidly converted to monomethyl fumarate (MMF) in vivo It is known that the compound has robust bioavailability .
Result of Action
The action of Monomethyl Fumarate-d3 results in a number of molecular and cellular effects. It reduces retinal neurodegeneration in an Nrf2-dependent manner . It also suppresses inflammatory gene expression, reduces Müller cell gliosis, decreases neuronal cell loss in the ganglion cell layer, and improves retinal function . Furthermore, it has been found to exert a neuronal protective function in the retinal I/R model .
生化学分析
Biochemical Properties
Fumaric Acid Monomethyl Ester-d3 plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it disrupts Keap1-Nrf2 binding, leading to the induction of nuclear translocation of Nrf2 . This, in turn, activates a number of downstream antioxidant response genes .
Cellular Effects
Fumaric Acid Monomethyl Ester-d3 has been observed to have profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have protective effects against inflammatory disorders such as psoriasis, multiple sclerosis, and Huntington’s disease .
Molecular Mechanism
The molecular mechanism of Fumaric Acid Monomethyl Ester-d3 involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it disrupts Keap1-Nrf2 binding, leading to the activation of several antioxidant response genes .
Dosage Effects in Animal Models
The effects of Fumaric Acid Monomethyl Ester-d3 vary with different dosages in animal models
Metabolic Pathways
Fumaric Acid Monomethyl Ester-d3 is involved in certain metabolic pathways . It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels . Detailed information about these metabolic pathways is not currently available and needs further exploration.
準備方法
Synthetic Routes and Reaction Conditions
Fumaric Acid Monomethyl Ester-d3 can be synthesized through the esterification of fumaric acid with methanol-d3 (deuterated methanol). The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of fumaric acid to its monomethyl ester form.
Industrial Production Methods
In an industrial setting, the production of Fumaric Acid Monomethyl Ester-d3 follows a similar process but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The deuterated methanol used in the process is carefully monitored to maintain the deuterium content, which is crucial for the compound’s applications in research.
化学反応の分析
Types of Reactions
Fumaric Acid Monomethyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into saturated esters.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution.
Major Products Formed
Oxidation: The major product is fumaric acid.
Reduction: The major product is succinic acid monomethyl ester.
Substitution: The products vary depending on the substituent introduced.
類似化合物との比較
Similar Compounds
Dimethyl Fumarate: Another ester of fumaric acid, used in the treatment of multiple sclerosis and psoriasis.
Monoethyl Fumarate: Similar in structure but with an ethyl group instead of a methyl group.
Uniqueness
Fumaric Acid Monomethyl Ester-d3 is unique due to its deuterium content, which provides enhanced stability and allows for precise tracking in metabolic studies. Its ability to activate the Nrf2 pathway also distinguishes it from other similar compounds, making it a valuable tool in research and potential therapeutic applications.
特性
IUPAC Name |
(E)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2+/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHAVTQWNUWKEO-SMQGVBCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,5,6-Triazabicyclo[3.1.0]hexane,2,2,6-trifluoro-4-methyl-(9CI)](/img/new.no-structure.jpg)










